molecular formula C8H6ClNO2 B15229019 1-Chloro-4-nitro-2-vinylbenzene

1-Chloro-4-nitro-2-vinylbenzene

Katalognummer: B15229019
Molekulargewicht: 183.59 g/mol
InChI-Schlüssel: UCIXXFFFLYVNMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-4-nitro-2-vinylbenzene is an organic compound characterized by a benzene ring substituted with a chlorine atom, a nitro group, and a vinyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Chloro-4-nitro-2-vinylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:

    Chlorination: The addition of a chlorine atom to the benzene ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and chlorination reactions under controlled conditions to ensure high yield and purity. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Chloro-4-nitro-2-vinylbenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The vinyl group can participate in hydrogenation reactions.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.

Major Products:

    Oxidation: Formation of 1-chloro-4-amino-2-vinylbenzene.

    Reduction: Formation of 1-chloro-4-nitro-2-ethylbenzene.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Chloro-4-nitro-2-vinylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of 1-Chloro-4-nitro-2-vinylbenzene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The vinyl group can participate in polymerization reactions, leading to the formation of complex polymeric structures.

Vergleich Mit ähnlichen Verbindungen

    1-Chloro-4-nitrobenzene: Lacks the vinyl group, making it less reactive in polymerization reactions.

    1-Chloro-2-nitrobenzene: The position of the nitro group affects its reactivity and chemical properties.

    4-Nitro-2-vinylbenzene: Lacks the chlorine atom, altering its reactivity in substitution reactions.

Eigenschaften

Molekularformel

C8H6ClNO2

Molekulargewicht

183.59 g/mol

IUPAC-Name

1-chloro-2-ethenyl-4-nitrobenzene

InChI

InChI=1S/C8H6ClNO2/c1-2-6-5-7(10(11)12)3-4-8(6)9/h2-5H,1H2

InChI-Schlüssel

UCIXXFFFLYVNMU-UHFFFAOYSA-N

Kanonische SMILES

C=CC1=C(C=CC(=C1)[N+](=O)[O-])Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.